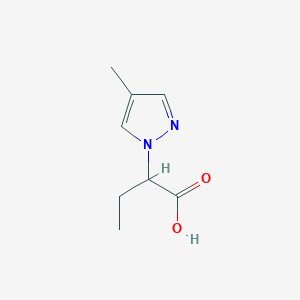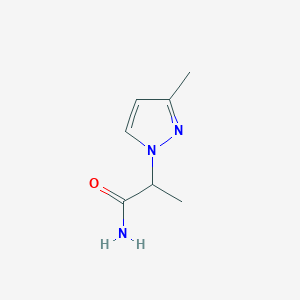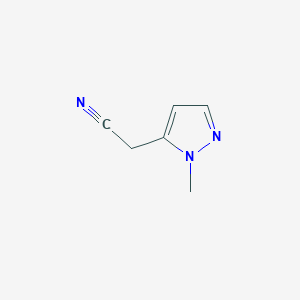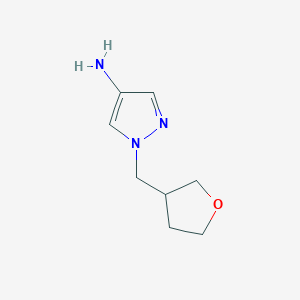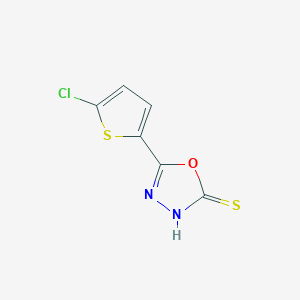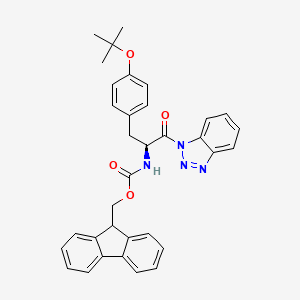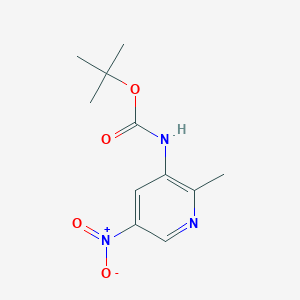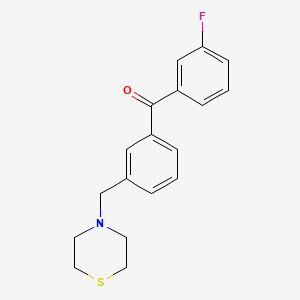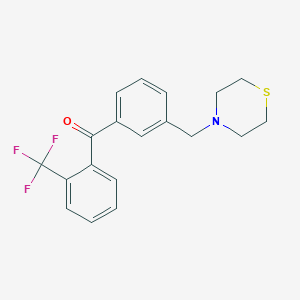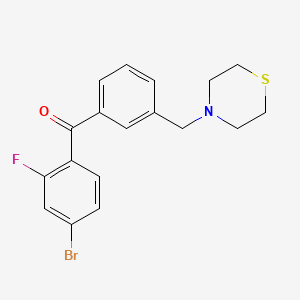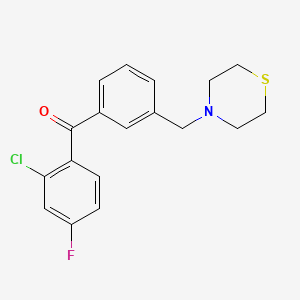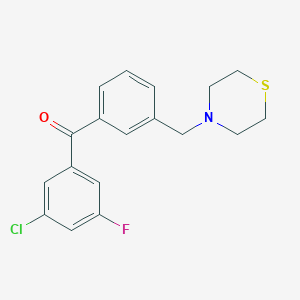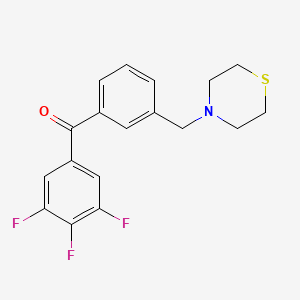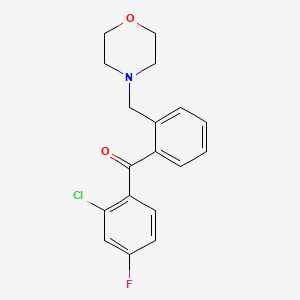
2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine and benzophenone derivatives has been a subject of interest due to their potential biological activities. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate has been developed, which showed nanomolar inhibitory activity against hepatitis B virus in vitro . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and morpholino derivatives through a microwave-assisted one-pot process, yielding a 28% overall yield . Additionally, a novel morpholine conjugated benzophenone analogue was synthesized from (4-hydroxy-aryl)-aryl methanones, which exhibited anti-proliferative activity against various neoplastic cells .
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using various analytical techniques. Single crystal X-ray analysis revealed that the 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . Similarly, the structure of a novel bioactive heterocycle with morpholine was confirmed by X-ray diffraction studies, showing that the piperidine and morpholine rings adopt a chair conformation . These studies often employ Hirshfeld surface analysis to understand intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include aminnation, cyclization, and acidification for the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . The Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration sequence was used for the synthesis of the polyheterocyclic compound . These reactions are carefully designed to achieve high yields and selectivity under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of fluorine atoms and morpholine rings in the molecules can significantly influence their biological activity and physicochemical properties. For example, fluorinated benzophenone derivatives were synthesized as multipotent agents against Alzheimer's disease, with certain derivatives showing balanced micromolar potency against selected targets . The introduction of fluorine atoms can also affect the lipophilicity and metabolic stability of these compounds, which is crucial for their potential therapeutic applications.
Applications De Recherche Scientifique
Antimycobacterial Activity
2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone and related compounds demonstrate antimicrobial properties. For example, a study by Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, which are derivatives of 4-fluoro-3-chloroanilline, indicating potential applications in antimicrobial research (Sathe et al., 2011).
Synthesis and Characterization
Shukla et al. (2014) conducted experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, showcasing the compound's utility in the development of new chemical entities (Shukla et al., 2014).
Anti-proliferative Activity
Al‐Ghorbani et al. (2017) investigated novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives for anti-proliferative activity. Their research highlights the compound's potential in cancer treatment (Al‐Ghorbani et al., 2017).
Polymer Synthesis
Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, highlighting applications in polymer science (Ghassemi et al., 2004).
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-17-11-14(20)5-6-16(17)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJXICRJDISMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643554 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone | |
CAS RN |
898750-89-5 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

